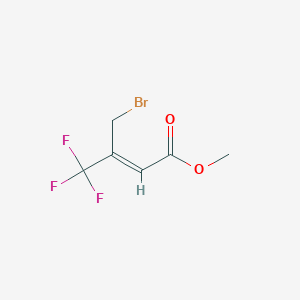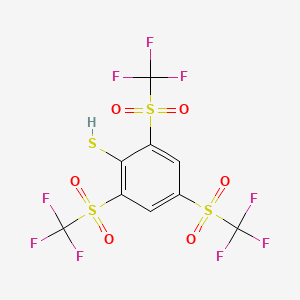
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(trifluoromethylsulfonyl)thiophenol, 97%, also known as TTMST, is an organosulfur compound with a wide range of applications in scientific research. This compound is a derivative of thiophenol, and it is an important building block in the synthesis of many other compounds. Its unique properties have enabled its use in a variety of applications, such as the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs.
Applications De Recherche Scientifique
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has a wide range of applications in scientific research due to its unique properties. It has been used in the synthesis of new molecules, such as polymers, pharmaceuticals, and biopolymers. It has also been used in the study of biochemical and physiological effects, as well as the development of new drugs. In addition, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has been used in the study of enzyme kinetics and the design of new catalysts.
Mécanisme D'action
The mechanism of action of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, resulting in changes in the biochemical and physiological effects. It is also believed that 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% binds to certain receptors in the body, resulting in changes in the activity of these receptors.
Biochemical and Physiological Effects
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has been studied for its effects on biochemical and physiological processes in the body. Studies have shown that 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% can inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, and it has been used in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively stable, so it can be used in a variety of experiments. In addition, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% in laboratory experiments. For example, the compound is not very soluble in water, so it must be used in an aqueous solution. In addition, the compound can be toxic if it is not handled properly.
Orientations Futures
The use of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% could be used in the development of new drugs and therapies for a variety of diseases. In addition, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% could be used in the study of enzyme kinetics and the design of new catalysts. Finally, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% could be used in the synthesis of polymers, pharmaceuticals, and biopolymers.
Méthodes De Synthèse
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% can be synthesized from thiophenol and trifluoromethanesulfonyl chloride. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction mixture is stirred for several hours until the desired product is obtained. The reaction can be monitored using thin layer chromatography or high-performance liquid chromatography. After the reaction is complete, the product can be purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
2,4,6-tris(trifluoromethylsulfonyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O6S4/c10-7(11,12)26(19,20)3-1-4(27(21,22)8(13,14)15)6(25)5(2-3)28(23,24)9(16,17)18/h1-2,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEPRGYIOIMUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)C(F)(F)F)S)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

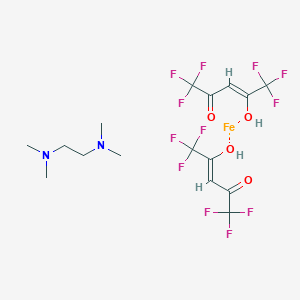
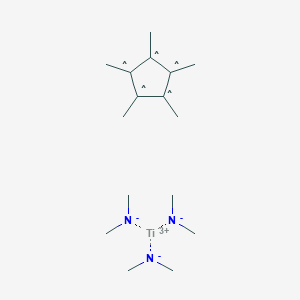
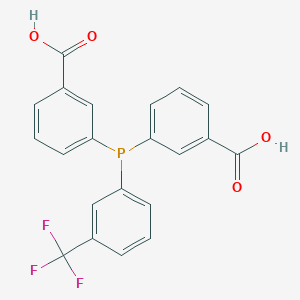
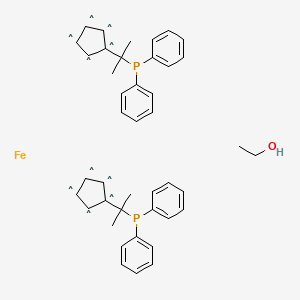
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
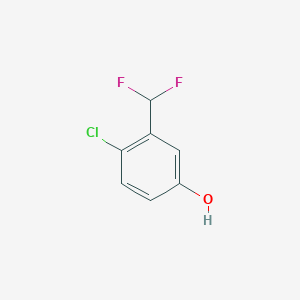
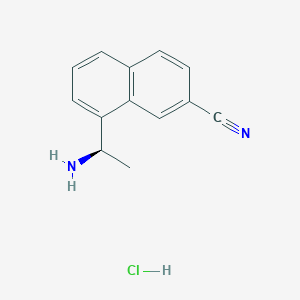
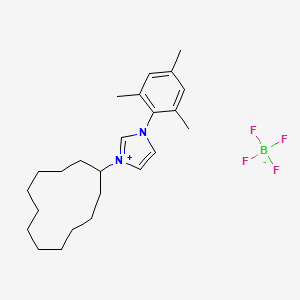
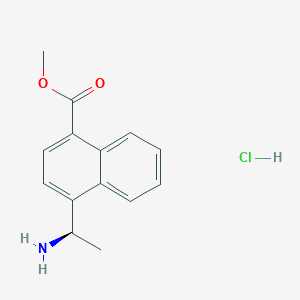
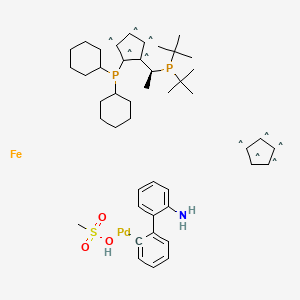
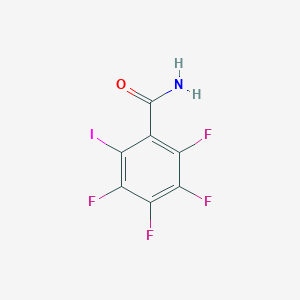
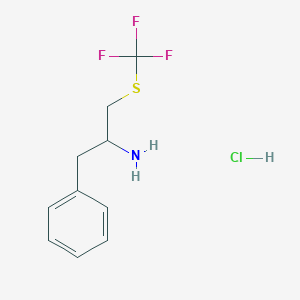
![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
